

# Spectroscopic Data and Experimental Protocols for 3-Amino-5-tert-butylpyrazole

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## Compound of Interest

Compound Name: 3-Amino-5-tert-butylpyrazole

Cat. No.: B1268078

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-5-tert-butylpyrazole** (CAS No. 82560-12-1), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analytical techniques.

## Mass Spectrometry

The mass spectrum of **3-Amino-5-tert-butylpyrazole** was obtained via gas chromatography-mass spectrometry (GC-MS). The spectrum is characterized by a molecular ion peak and several fragment ions, which are crucial for the structural elucidation of the molecule.

Table 1: Mass Spectrometry Data for **3-Amino-5-tert-butylpyrazole**

m/z	Interpretation
139	Molecular Ion (M <sup>+</sup> )
124	[M-CH <sub>3</sub> ] <sup>+</sup>
83	[M-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely used technique for the mass spectrometry of volatile and thermally stable organic compounds.<sup>[1]</sup>

- **Sample Introduction:** The sample is introduced into the ion source, typically after separation by gas chromatography (GC).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M<sup>+</sup>).<sup>[1]</sup>
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.<sup>[1]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the tautomeric nature of **3-Amino-5-tert-butylpyrazole**, its NMR spectra can be complex. The position of the proton on the pyrazole nitrogen can influence the chemical shifts of the ring protons and carbons. While specific experimental spectra for the parent compound are not readily available in the searched literature, typical chemical shift ranges for related pyrazole derivatives can provide valuable insights.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **3-Amino-5-tert-butylpyrazole**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
C(CH <sub>3</sub> ) <sub>3</sub>	~1.3	Singlet
C4-H	~5.5 - 6.0	Singlet
NH <sub>2</sub>	Broad singlet	Broad Singlet
NH	Broad singlet	Broad Singlet

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **3-Amino-5-tert-butylpyrazole**

Carbon	Chemical Shift ( $\delta$ , ppm)
C(CH <sub>3</sub> ) <sub>3</sub>	~30
C(CH <sub>3</sub> ) <sub>3</sub>	~32
C4	~90 - 100
C3	~150 - 160
C5	~155 - 165

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the pyrazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C). For <sup>1</sup>H NMR, a standard pulse-acquire sequence is typically used. For <sup>13</sup>C NMR, a proton-decoupled sequence is employed to simplify the spectrum.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase and baseline corrections are applied as needed.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-5-tert-butylpyrazole** will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for **3-Amino-5-tert-butylpyrazole**

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400-3200	N-H stretch	Amino (NH <sub>2</sub> ) and Pyrazole (NH)
3000-2850	C-H stretch	tert-butyl
~1620	C=N stretch	Pyrazole ring
~1580	N-H bend	Amino (NH <sub>2</sub> )
~1460	C-H bend	tert-butyl

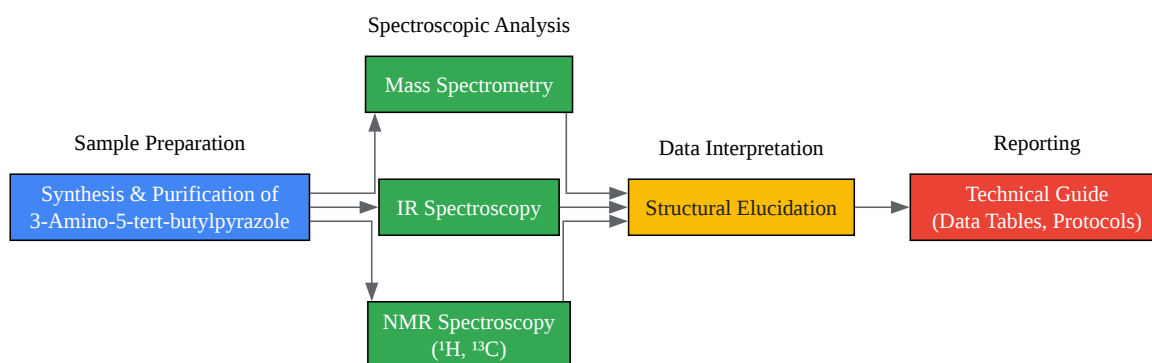
## Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.
  - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
  - A background spectrum of a blank KBr pellet is typically collected and automatically subtracted from the sample spectrum.

- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a compound like **3-Amino-5-tert-butylpyrazole**.



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Caption: General workflow for spectroscopic analysis.

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## References

1. FTIR Accessories: Attenuated Total Reflectance (ATR) [[ssi.shimadzu.com](http://ssi.shimadzu.com)]

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